molecular formula C20H24N9O6+ B13848835 7-Hydroxy Methotrexate Ammonium Salt

7-Hydroxy Methotrexate Ammonium Salt

Cat. No.: B13848835
M. Wt: 486.5 g/mol
InChI Key: WZNYHRMTGFVUFE-NSHDSACASA-O
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Description

7-Hydroxy Methotrexate Ammonium Salt is a derivative of Methotrexate, a well-known folate antagonist used primarily as an antineoplastic and immunosuppressive agent. This compound is formed by the 7-oxidation of Methotrexate by hepatic aldehyde oxidases . It is a significant metabolite of Methotrexate and plays a crucial role in its pharmacokinetics and pharmacodynamics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Methotrexate Ammonium Salt involves the oxidation of Methotrexate. This process is typically carried out using hepatic aldehyde oxidases . The reaction conditions include maintaining an appropriate pH and temperature to ensure the efficient conversion of Methotrexate to its 7-hydroxy derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large bioreactors where Methotrexate is subjected to controlled oxidation. The product is then purified using techniques such as liquid chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy Methotrexate Ammonium Salt undergoes various chemical reactions, including:

    Oxidation: Conversion of Methotrexate to 7-Hydroxy Methotrexate.

    Reduction: Potential reduction back to Methotrexate under specific conditions.

    Substitution: Possible substitution reactions at the amino or hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hepatic aldehyde oxidases are the primary reagents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

Mechanism of Action

The mechanism of action of 7-Hydroxy Methotrexate Ammonium Salt involves its interaction with the folate pathway. It inhibits dihydrofolate reductase, leading to a decrease in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell proliferation . This inhibition results in the suppression of rapidly dividing cells, making it effective in cancer treatment. Additionally, it has immunosuppressive effects by modulating the activity of T-lymphocytes .

Comparison with Similar Compounds

Comparison:

Properties

Molecular Formula

C20H24N9O6+

Molecular Weight

486.5 g/mol

IUPAC Name

[(2S)-4-carboxy-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]oxyazanium

InChI

InChI=1S/C20H23N9O6/c1-29(8-12-18(33)27-16-14(24-12)15(21)26-20(22)28-16)10-4-2-9(3-5-10)17(32)25-11(19(34)35-23)6-7-13(30)31/h2-5,11H,6-8H2,1,23H3,(H6-,21,22,25,26,27,28,30,31,32,33)/p+1/t11-/m0/s1

InChI Key

WZNYHRMTGFVUFE-NSHDSACASA-O

Isomeric SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O[NH3+]

Canonical SMILES

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O[NH3+]

Origin of Product

United States

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